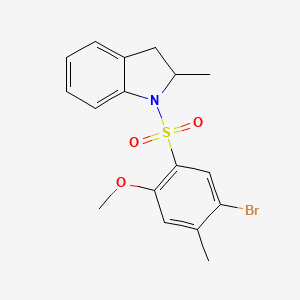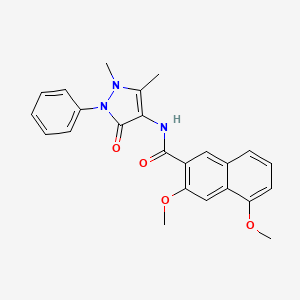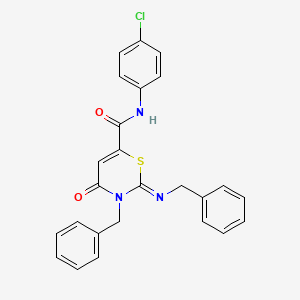![molecular formula C26H26ClN3O3S2 B11073394 2-{1-(4-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11073394.png)
2-{1-(4-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-(4-CHLOROPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-ETHOXYPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a thienyl group, and an imidazolidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-(4-CHLOROPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-ETHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Imidazolidinyl Ring: This step involves the reaction of a chlorophenyl-substituted amine with a thienyl-substituted aldehyde under acidic conditions to form the imidazolidinyl ring.
Introduction of the Thioxo Group: The imidazolidinyl intermediate is then treated with a sulfurizing agent, such as Lawesson’s reagent, to introduce the thioxo group.
Acylation: The final step involves the acylation of the imidazolidinyl-thioxo intermediate with 4-ethoxyphenylacetyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability
Chemical Reactions Analysis
Types of Reactions
2-{1-(4-CHLOROPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-ETHOXYPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the imidazolidinyl ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Amines or thiols, polar aprotic solvents such as dimethylformamide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl-substituted imidazolidinyl derivatives.
Substitution: Amino- or thiol-substituted chlorophenyl derivatives.
Scientific Research Applications
2-{1-(4-CHLOROPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-ETHOXYPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: Studies are being conducted to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-{1-(4-CHLOROPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-{1-(4-CHLOROPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE
- **2-{1-(4-CHLOROPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-HYDROXYPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-{1-(4-CHLOROPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-ETHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly suitable for certain applications in medicinal chemistry and materials science, where these properties are advantageous.
Properties
Molecular Formula |
C26H26ClN3O3S2 |
|---|---|
Molecular Weight |
528.1 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H26ClN3O3S2/c1-3-33-21-10-6-19(7-11-21)28-24(31)16-22-25(32)30(20-8-4-18(27)5-9-20)26(34)29(22)14-12-23-17(2)13-15-35-23/h4-11,13,15,22H,3,12,14,16H2,1-2H3,(H,28,31) |
InChI Key |
UWJUKNFZBNEZGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=C(C=CS3)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-{[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]carbamoyl}benzamide](/img/structure/B11073314.png)

![2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11073325.png)
![1-(4-methoxyphenyl)-7'-nitro-1',2',3',3a'-tetrahydro-2H,5'H-spiro[pyrimidine-5,4'-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione](/img/structure/B11073331.png)
![4-methoxycarbonyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid](/img/structure/B11073332.png)


![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11073344.png)
![2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfonyl)acetamide](/img/structure/B11073350.png)
![N-(4-tert-butylbenzyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B11073362.png)
![4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11073365.png)
![4-(2-Methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoic acid](/img/structure/B11073370.png)

![(4E)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1-[3-(trifluoromethyl)phenyl]pyrazolidine-3,5-dione](/img/structure/B11073382.png)
